5-Lipoxygenase (5-LOX) Inhibitory Activity: Negative Selectivity versus Pyrrolizine-Class Dual Inhibitors
7-Methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a single concentration of 100 µM and demonstrated no significant activity (NS) [1]. This stands in marked contrast to the broader pyrrolizine class, where dual COX/5-LOX inhibition is a recurrent pharmacophore: licofelone (ML3000), a clinical-stage pyrrolizine derivative, inhibits human 5-LOX with an IC50 of 0.18 µM and COX-1/COX-2 with IC50 values of 0.21 µM and 0.8 µM, respectively . Other 6,7-diaryl-2,3-dihydropyrrolizine series compounds exhibit 5-LOX IC50 values in the sub-micromolar to low micromolar range [2]. The >500-fold differential in 5-LOX activity between this compound and licofelone establishes that the 7-methoxy-8-hydroxy substitution pattern abolishes 5-LOX engagement, a property that can be exploited when 5-LOX inhibition is undesirable.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibitory activity |
|---|---|
| Target Compound Data | No significant activity at 100 µM (RBL-1 cell-based assay) |
| Comparator Or Baseline | Licofelone: 5-LOX IC50 = 0.18 µM; class-level pyrrolizine dual inhibitors: 5-LOX IC50 range = 0.18–10 µM |
| Quantified Difference | >500-fold lower 5-LOX inhibitory activity relative to licofelone; inactive vs. active classification |
| Conditions | ChEMBL Assay CHEMBL620010: RBL-1 cell lysate 5-LOX, compound tested at 100 µM (Haviv et al., J. Med. Chem. 1987, 30, 254–263) |
Why This Matters
For researchers seeking a pyrrolo[1,2-a]indole scaffold devoid of 5-LOX inhibitory activity—to avoid confounding anti-inflammatory polypharmacology in target-based screens—this compound provides a verified negative control phenotype that licofelone and related pyrrolizines cannot offer.
- [1] ChEMBL Assay CHEMBL620010. Compound evaluated for inhibition of RBL-1 5-Lipoxygenase at 100 µM; NS = no significant activity. Document CHEMBL1123845. Haviv, F.; Ratajczyk, J. D.; DeNet, R. W.; Martin, Y. C.; Dyer, R. D.; Carter, G. W. Structural Requirements for the Inhibition of 5-Lipoxygenase by 15-Hydroxyeicosa-5,8,11,13-tetraenoic Acid Analogues. J. Med. Chem. 1987, 30 (2), 254–263. View Source
- [2] Gouda, A. M.; Ali, H. I.; Almalki, W. H.; Azim, M. A.; Abourehab, M. A. S.; Abdelazeem, A. H. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules 2016, 21 (2), 201. View Source
